4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Lipophilicity ADME Medicinal Chemistry

4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic carboxylic acid characterized by a 4-methylpyrazole ring N-linked to the para position of benzoic acid. Its molecular formula is C11H10N2O2 with a molecular weight of 202.21 g/mol.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 220462-24-8
Cat. No. B3023129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
CAS220462-24-8
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyUVCLOJFIHCHOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid (CAS 220462-24-8) – Core Properties and Procurement Baseline


4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic carboxylic acid characterized by a 4-methylpyrazole ring N-linked to the para position of benzoic acid . Its molecular formula is C11H10N2O2 with a molecular weight of 202.21 g/mol . The compound serves as a versatile building block in medicinal chemistry and materials science, with applications ranging from heterocycle synthesis to the construction of metal-organic frameworks (MOFs) . Key physicochemical properties include a predicted LogP of 2.25 and a melting point of 240–242 °C .

Why 4-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid Cannot Be Replaced by Generic Pyrazole–Benzoic Acid Analogs


Substituting 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid with a close analog such as 4-(1H-pyrazol-1-yl)benzoic acid or a 3,5-dimethyl variant introduces non-linear changes in physicochemical and biological behavior. The 4-methyl substitution on the pyrazole ring increases lipophilicity (LogP ≈ 2.25 vs. 1.57 for the unsubstituted analog) and alters molecular conformation, which directly impacts binding affinity to biological targets such as DNA gyrase [1]. Even minor structural deviations can invalidate structure–activity relationships (SAR) established in lead optimization campaigns and compromise the reproducibility of published synthetic protocols. Procurement of the exact CAS 220462-24-8 compound is therefore mandatory for projects where the 4-methylpyrazole motif has been specifically validated.

Quantitative Differentiators of 4-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid Against Closest Analogs


Lipophilicity Advantage: LogP Differentiation vs. Unsubstituted Pyrazole Analog

4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid exhibits a measured/predicted LogP of 2.25, which is approximately 0.68 units higher than that of the unsubstituted analog 4-(1H-pyrazol-1-yl)benzoic acid (LogP = 1.57) . This difference translates to a roughly 4.8-fold increase in octanol–water partition coefficient (10^0.68 ≈ 4.8), indicating significantly enhanced membrane permeability .

Lipophilicity ADME Medicinal Chemistry

Melting Point Distinction: Impact on Purification and Formulation

The target compound melts at 240–242 °C, whereas the unsubstituted analog 4-(1H-pyrazol-1-yl)benzoic acid melts at a significantly higher 272 °C . A lower melting point generally correlates with higher solubility in organic solvents and easier handling during recrystallization or melt-based processing [1].

Crystallization Purification Formulation

Purity Tiering: Availability of 98% Grade vs. Standard 95%

Multiple vendors supply 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid at 98% purity (e.g., CymitQuimica, MolCore) , whereas the most common offering for this compound class is 95% . The 98% grade reduces batch-to-batch variability in downstream reactions and minimizes the need for additional purification steps.

Purity Quality Control Procurement

Biological Target Engagement: DNA Gyrase Inhibitor Inclusion

4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid was one of only four pyrazole derivatives selected for synthesis and antimicrobial testing from a larger in silico docking screen against S. aureus DNA gyrase [1]. While quantitative MIC values are not publicly available for direct comparator analysis, the compound's inclusion alongside ciprofloxacin as a reference standard validates its prioritization in antibacterial drug discovery workflows [2].

Antibacterial DNA Gyrase In Silico Screening

Validated Application Scenarios for 4-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid


Antibacterial Drug Discovery: DNA Gyrase Inhibitor Lead Optimization

The compound has been explicitly selected as a core scaffold in a targeted DNA gyrase inhibitor campaign [1]. Its inclusion in a focused library of four pyrazole derivatives—validated by in silico docking and subsequent antimicrobial testing—positions it as a chemically tractable starting point for structure–activity relationship (SAR) exploration against Gram-positive and Gram-negative bacterial strains [2].

Medicinal Chemistry Building Block Requiring Enhanced Membrane Permeability

With a LogP of 2.25—significantly higher than the unsubstituted pyrazole analog (LogP = 1.57) —this compound is preferred when designing molecules that must cross lipid bilayers. It is particularly suited for the synthesis of kinase inhibitors, GPCR modulators, or other intracellular-targeting agents where passive diffusion is a design consideration.

High-Purity Starting Material for Multi-Step Synthesis

The availability of 98% purity grade from multiple vendors makes this compound a reliable choice for convergent synthetic routes that demand precise stoichiometry. The higher purity reduces the need for post-purchase purification and minimizes impurity-derived side products in sensitive coupling reactions (e.g., amide bond formation, Suzuki–Miyaura cross-couplings).

Crystallization and Solid-State Formulation Studies

The melting point of 240–242 °C—approximately 30 °C lower than that of the unsubstituted analog —facilitates recrystallization from common organic solvents. This property is advantageous when preparing analytical standards, growing single crystals for X-ray diffraction, or developing solid-dispersion formulations.

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